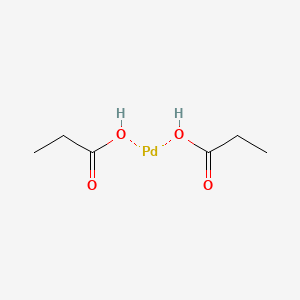
Bis(propionyloxy)palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium(II) propionate, also known as palladium dipropionate, is a chemical compound with the formula (C2H5CO2)2Pd. It is a coordination complex where palladium is in the +2 oxidation state, coordinated by two propionate ligands. This compound is typically used in various catalytic processes and has significant applications in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palladium(II) propionate can be synthesized through the reaction of palladium(II) acetate with propionic acid. The reaction typically involves dissolving palladium(II) acetate in propionic acid and heating the mixture to facilitate the exchange of acetate ligands with propionate ligands .
Industrial Production Methods
On an industrial scale, the production of palladium(II) propionate follows similar principles but may involve more controlled conditions to ensure high purity and yield. The process often includes steps such as purification through recrystallization and the use of inert atmospheres to prevent contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Palladium(II) propionate undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) can be oxidized to palladium(IV) under specific conditions.
Reduction: Palladium(II) can be reduced to palladium(0), which is often used in catalytic cycles.
Substitution: The propionate ligands can be substituted with other ligands, such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as hydrogen gas or hydrazine.
Substitution: Ligand exchange reactions typically involve the use of other carboxylic acids or halides.
Major Products Formed
Oxidation: Palladium(IV) compounds.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: Palladium complexes with different ligands, such as palladium(II) chloride or palladium(II) acetate.
Applications De Recherche Scientifique
Palladium(II) propionate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological systems, such as enzyme mimetics and bio-catalysis.
Medicine: Explored for its potential in drug development and as a component in anticancer therapies.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism by which palladium(II) propionate exerts its effects is primarily through its role as a catalyst. Palladium(II) can undergo oxidative addition, reductive elimination, and ligand exchange, which are key steps in many catalytic cycles. These processes involve the formation and breaking of bonds between palladium and other atoms or molecules, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium(II) acetate: (C2H3O2)2Pd
Palladium(II) chloride: PdCl2
Palladium(II) nitrate: Pd(NO3)2
Uniqueness
Palladium(II) propionate is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. Compared to palladium(II) acetate, it may offer different solubility and stability properties, making it suitable for specific applications where other palladium compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H12O4Pd |
|---|---|
Poids moléculaire |
254.58 g/mol |
Nom IUPAC |
palladium;propanoic acid |
InChI |
InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5); |
Clé InChI |
WRBZGFGKHPSJPX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CCC(=O)O.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





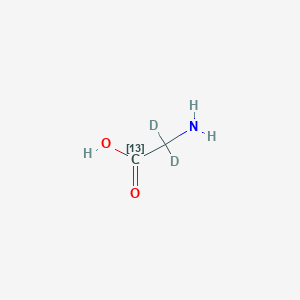
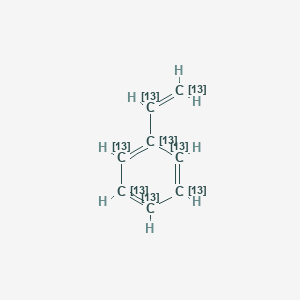
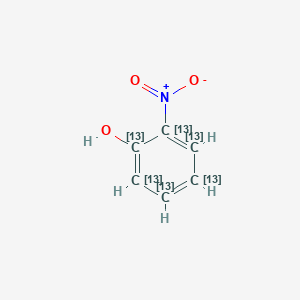
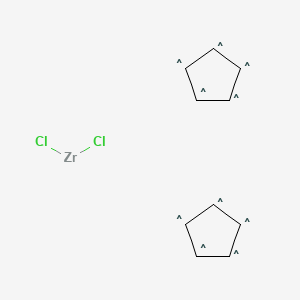
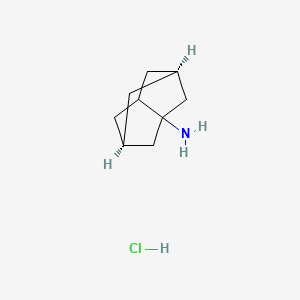
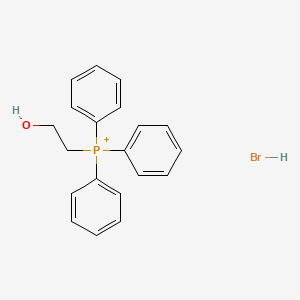
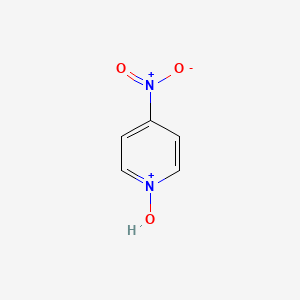

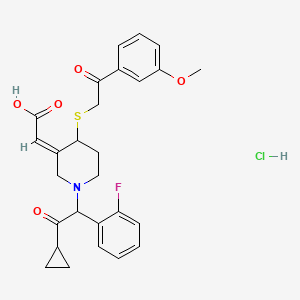

![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
